molecular formula C8H5F2NO B012467 3,5-Difluoro-4-methoxybenzonitrile CAS No. 104197-15-1

3,5-Difluoro-4-methoxybenzonitrile

Cat. No. B012467
M. Wt: 169.13 g/mol
InChI Key: FTPRNOSXVHXNSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzonitriles, including compounds similar to 3,5-Difluoro-4-methoxybenzonitrile, involves multistep chemical processes including amidation, dehydration, and fluorination of dichlorobenzoyl chloride derivatives. A notable method for synthesizing difluorobenzonitriles entails a halogen-exchange reaction facilitated by potassium fluoride in the presence of tetraphenylphosphonium bromide in refluxing conditions, demonstrating the versatility of fluorination techniques in aromatic chemistry (Cheng Zhi-ming, 2006) (H. Suzuki & Y. Kimura, 1991).

Molecular Structure Analysis

Investigations into the molecular structure of fluorinated benzonitriles, through techniques like Fourier Transform Microwave Spectroscopy, provide insights into the effects of fluorination on the benzene ring. Studies reveal modifications in geometrical parameters and electronic distributions, highlighting the influence of fluorine atoms on enhancing the molecule's reactivity and physical attributes (M. Kamaee et al., 2015).

Chemical Reactions and Properties

The reactivity of fluorinated benzonitriles, including 3,5-Difluoro-4-methoxybenzonitrile, encompasses nucleophilic substitution reactions where fluorine atoms can be displaced by various nucleophiles, leading to a wide array of derivatives. This reactivity profile is pivotal in synthesizing more complex molecules and elucidating reaction mechanisms in fluorine chemistry (E. Felstead et al., 1966).

Physical Properties Analysis

Fluorinated benzonitriles exhibit distinct physical properties such as high thermal stability and unique solubility characteristics due to the presence of fluorine atoms. These properties are crucial for applications in materials science, where thermal resistance and solvent compatibility are essential (K. Kimura et al., 2001).

Chemical Properties Analysis

The chemical properties of 3,5-Difluoro-4-methoxybenzonitrile, influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating methoxy group, confer a unique reactivity pattern. This balance of electronic effects is critical in determining the compound's behavior in various chemical reactions, such as its participation in nucleophilic substitution reactions and its potential to undergo further functionalization (V. Rastogi et al., 2002).

Scientific Research Applications

  • One-Pot Synthesis Applications : Wu Guo-qiang (2010) discussed the one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile, yielding a high purity product suitable for industrial applications (Wu Guo-qiang, 2010).

  • Pharmaceutical Applications : Abe T. (1983) explored the reaction of 3,5-dinitrobenzonitrile with sodium methoxide, producing a compound with potential pharmaceutical applications (Abe, 1983).

  • Synthesis of Maytansine's C_9-N Fragment : Sun H. and Kao Y. (1981) presented a new synthesis method for 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin, a useful intermediate in synthesizing maytansine's C_9-N fragment (Sun & Kao, 1981).

  • Dye-Sensitized Solar Cell Applications : Prakasam A., Sakthi D., and Anbarasan P. M. (2013) studied 4-methoxybenzonitrile as a dye sensitizer in solar cells, highlighting its potential in photoinduced electron transfer processes (Prakasam, Sakthi, & Anbarasan, 2013).

  • Benzothiazine Synthesis : Giannopoulos T. et al. (2000) investigated the synthesis of the 1,4-benzothiazine-3(4H)-one ring system, an important chemical structure, using 3-trichloromethylnitrobenzene and 3-trichloromethylbenzonitrile (Giannopoulos et al., 2000).

  • Hydrogen-Bonded Complex Studies : Bocharov V. et al. (1998) examined hydrogen-bonded complexes of 4-methoxybenzonitrile, which are relevant in understanding anomalous NMR signal shifts (Bocharov et al., 1998).

  • Spectroscopic Analysis and Optical Properties : Kumar A. and Raman R. (2017) analyzed the spectroscopic properties and second harmonic generation studies of 5-Bromo-2-methoxybenzonitrile, showing its potential in non-linear optical applications (Kumar & Raman, 2017).

Future Directions

: 3,5-Difluoro-4-methoxybenzonitrile | Sigma-Aldrich

properties

IUPAC Name

3,5-difluoro-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPRNOSXVHXNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442012
Record name 3,5-Difluoro-4-methoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-methoxybenzonitrile

CAS RN

104197-15-1
Record name 3,5-Difluoro-4-methoxybenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-4-methoxybenzonitrile
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Record name 3,5-Difluoro-4-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2,6-difluorophenyl methyl ether (11.5 g, 0.0516 mol; see step (ii) above) and CuCN (6.92 g, 0.0774 mol) in dry DMF (15 mL) was stirred at 120° C. for two days under nitrogen atmosphere. The reaction mixture was cooled to room temperature, diluted with water and extracted with ethyl acetate. The organic layer was washed with water and brine and dried over sodium sulfate. Solvent evaporation under reduced pressure followed by column chromatography over silica gel, using 2% ethyl acetate in petroleum ether as eluent, yielded 2.7 g of the sub-title compound as a pale yellow solid.
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.92 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LI Kruse, WE DeWolf Jr, PA Chambers… - Biochemistry, 1986 - ACS Publications
The synthesis and kinetic characterization of a new class of dopamine/3-hydroxylase (DBH; EC 1.14. 17.1) inhibitor, l-(4-hydroxybenzyl) imidazole-2-thiol, is reported. These inhibitors, …
Number of citations: 46 0-pubs-acs-org.brum.beds.ac.uk

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